Cas no 1804142-82-2 (2,3-Bis(trifluoromethyl)-4-mercaptopyridine)

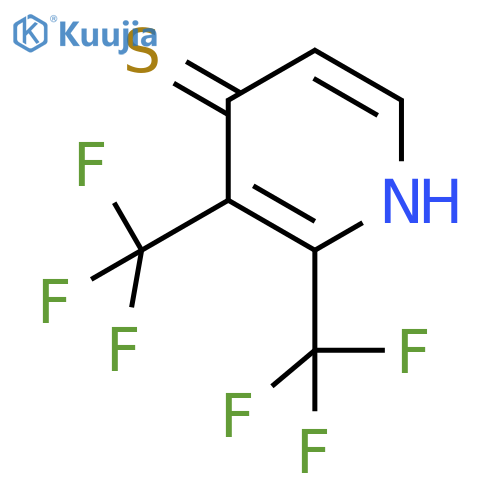

1804142-82-2 structure

商品名:2,3-Bis(trifluoromethyl)-4-mercaptopyridine

CAS番号:1804142-82-2

MF:C7H3F6NS

メガワット:247.160841226578

CID:4908519

2,3-Bis(trifluoromethyl)-4-mercaptopyridine 化学的及び物理的性質

名前と識別子

-

- 2,3-Bis(trifluoromethyl)-4-mercaptopyridine

-

- インチ: 1S/C7H3F6NS/c8-6(9,10)4-3(15)1-2-14-5(4)7(11,12)13/h1-2H,(H,14,15)

- InChIKey: BABUQHFOTHQHOU-UHFFFAOYSA-N

- ほほえんだ: S=C1C=CNC(C(F)(F)F)=C1C(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 348

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 44.1

2,3-Bis(trifluoromethyl)-4-mercaptopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029002352-250mg |

2,3-Bis(trifluoromethyl)-4-mercaptopyridine |

1804142-82-2 | 95% | 250mg |

$1,038.80 | 2022-04-02 | |

| Alichem | A029002352-1g |

2,3-Bis(trifluoromethyl)-4-mercaptopyridine |

1804142-82-2 | 95% | 1g |

$2,750.25 | 2022-04-02 | |

| Alichem | A029002352-500mg |

2,3-Bis(trifluoromethyl)-4-mercaptopyridine |

1804142-82-2 | 95% | 500mg |

$1,634.45 | 2022-04-02 |

2,3-Bis(trifluoromethyl)-4-mercaptopyridine 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

1804142-82-2 (2,3-Bis(trifluoromethyl)-4-mercaptopyridine) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量